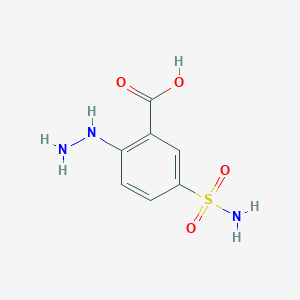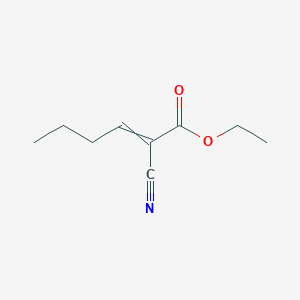
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-3-hydroxy-1-(2-hydroxyethyl)chinoxalin-2(1H)-on umfasst typischerweise die folgenden Schritte:
Bildung des Chinoxalinkerns: Der Chinoxalinkern kann durch die Kondensation eines o-Phenylendiamins mit einer 1,2-Dicarbonylverbindung, wie z. B. Glyoxal oder Diketonen, unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung von funktionellen Gruppen: Die Amino-, Hydroxy- und Hydroxyethylgruppen können durch verschiedene Substitutionsreaktionen eingeführt werden. Zum Beispiel kann die Hydroxygruppe durch Hydroxylierungsreaktionen eingeführt werden, während die Aminogruppe durch Aminierungsreaktionen eingeführt werden kann.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltverträglichkeit liegt. Katalysatoren und spezielle Reaktionsbedingungen werden häufig eingesetzt, um die Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Amino-3-hydroxy-1-(2-hydroxyethyl)chinoxalin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppen können oxidiert werden, um Carbonylverbindungen zu bilden.
Reduktion: Der Chinoxalinring kann reduziert werden, um Dihydrochinoxaline zu bilden.
Substitution: Die Amino- und Hydroxygruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Oxidation: Bildung von Chinoxalin-2,3-dion-Derivaten.
Reduktion: Bildung von Dihydrochinoxalin-Derivaten.
Substitution: Bildung verschiedener substituierter Chinoxalin-Derivate.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-hydroxy-1-(2-hydroxyethyl)chinoxalin-2(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, wie z. B. antimikrobieller und antikanzerogener Eigenschaften, untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung, untersucht.
Industrie: Wird bei der Entwicklung von Materialien mit bestimmten Eigenschaften verwendet, z. B. Farbstoffe und Polymere.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Amino-3-hydroxy-1-(2-hydroxyethyl)chinoxalin-2(1H)-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die funktionellen Gruppen der Verbindung ermöglichen die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen, was möglicherweise die Enzymaktivität, die Rezeptorbindung und die Zellprozesse beeinflusst.
Wirkmechanismus
The mechanism of action of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinoxalin: Die Stammverbindung, die keine Amino-, Hydroxy- und Hydroxyethylgruppen aufweist.
2,3-Dihydrochinoxalin: Eine reduzierte Form von Chinoxalin.
6-Aminoquinoxalin: Ein einfacheres Derivat, das nur die Aminogruppe enthält.
Einzigartigkeit
6-Amino-3-hydroxy-1-(2-hydroxyethyl)chinoxalin-2(1H)-on ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Das Vorhandensein von sowohl Amino- als auch Hydroxygruppen ermöglicht eine vielfältige chemische Reaktivität und Wechselwirkung, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
7-amino-4-(2-hydroxyethyl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15) |
InChI-Schlüssel |
XOWZCEYIDLPBCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)



![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)

![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
